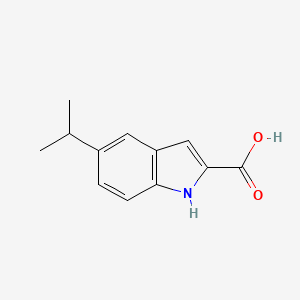

5-isopropyl-1H-indole-2-carboxylic acid

Overview

Description

5-isopropyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electro-Polymerization and Characterization

5-isopropyl-1H-indole-2-carboxylic acid has been studied in the context of electro-polymerization. For example, the unsymmetrical trimer of indole-5-carboxylic acid, a major product formed during the electro-polymerization of indole-5-carboxylic acid, was characterized using proton NMR spectroscopy. This research utilized a range of one- and two-dimensional NMR techniques for comprehensive analysis, demonstrating the compound's potential in advanced material science (Mackintosh, Mount, & Reed, 1994).

Corrosion Inhibition

Indole derivatives, like indole-5-carboxylic acid, have been explored for their inhibitive action against corrosion of metals. A study examining the inhibitive action of indole-5-carboxylic acid on mild steel corrosion in sulfuric acid solutions found that the compound shifted corrosion potentials towards more noble values, acting as a mixed-type inhibitor and affecting the hydrogen reduction mechanism (Quartarone, Bonaldo, & Tortato, 2006).

Synthesis and Pharmaceutical Application

In pharmaceutical research, indole derivatives are significant. For instance, the synthesis of 6-methylergoline-8-carboxylic acid esters, with various alkyl substituents including isopropyl in the N1-position, demonstrated that the structure of these compounds influences 5HT2 receptor affinity, crucial for developing serotonin antagonists (Marzoni, Garbrecht, Fludzinski, & Cohen, 1987).

Innovative Organic Synthesis Techniques

The compound is also involved in novel organic synthesis methods. A study reported an efficient method for constructing indole skeletons using 2-phenylisoxazol-5-ones, which undergoes Brønsted acid-promoted α-iminyl cation generation followed by intramolecular cyclization to afford 1H-indole-3-carboxylic acid (Liu, Xing, Ren, Xue, & Feng, 2022).

Anticancer Activity

The synthesis of 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids, derivatives of 3-(rhodanin-5-yl)-1H-indole-2-carboxylic acids, demonstrated significant antimitotic activity, suggesting potential in anticancer drug development (Kryshchyshyn-Dylevych et al., 2020).

Analytical Chemistry and Quality Control

In analytical chemistry, the separation and quantification of isomers of octahydro-1H-indole-2-carboxylic acid, a key starting material for certain drugs, using HPLC demonstrates the compound's importance in quality control and pharmaceutical manufacturing (Vali, Santhi Kumar, Sait, & Garg, 2012).

Oligomerization with Thiols

Research on the oligomerization of indole derivatives like indole-5-carboxylic acid with thiols illustrates their potential in creating novel compounds with diverse applications (Mutulis et al., 2008).

Safety and Hazards

Future Directions

Indole derivatives, including 5-isopropyl-1H-indole-2-carboxylic acid, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit the strand transfer of HIV-1 integrase . The indole nucleus of these compounds was observed to chelate with two Mg^2+ ions within the active site of integrase .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole-3-acetic acid, for example, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their chemical structure .

Result of Action

Indole derivatives have been found to possess various biological activities . For instance, some indole derivatives have shown anti-inflammatory activity .

Action Environment

The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Biochemical Analysis

Biochemical Properties

5-Isopropyl-1H-indole-2-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to specific receptors, influencing cellular signaling pathways and modulating biological responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. For example, it may inhibit the activity of certain kinases, resulting in the modulation of downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation products may have different biological activities. Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or conjugated metabolites. These metabolic transformations can influence the biological activity and toxicity of this compound, as well as its pharmacokinetic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. The subcellular localization of this compound can determine its specific biological effects and therapeutic applications .

Properties

IUPAC Name |

5-propan-2-yl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOMWKBVELXWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407671 | |

| Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-39-6 | |

| Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)